molecular formula C2HClF3I B1582961 1-Chloro-2-iodo-1,1,2-trifluoroethane CAS No. 354-26-7

1-Chloro-2-iodo-1,1,2-trifluoroethane

Cat. No.: B1582961
CAS No.: 354-26-7
M. Wt: 244.38 g/mol
InChI Key: XONGRFUEHPBOBB-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-1,1,2-trifluoroethane is a halogenated organic compound with the molecular formula C2HClF3I It is characterized by the presence of chlorine, iodine, and fluorine atoms attached to an ethane backbone

Biochemical Analysis

Biochemical Properties

1-Chloro-2-iodo-1,1,2-trifluoroethane plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt normal cellular metabolism by interfering with key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes. Studies have identified threshold effects, where specific dosages result in significant biological responses. High doses of this compound have been associated with toxic effects, including organ damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, impacting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and distribution, affecting its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 1-Chloro-2-iodo-1,1,2-trifluoroethane typically involves halogenation reactions. One common method is the reaction of 1,1,2-trifluoroethane with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective formation of the desired product .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Chloro-2-iodo-1,1,2-trifluoroethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions:

Comparison with Similar Compounds

1-Chloro-2-iodo-1,1,2-trifluoroethane can be compared with other halogenated ethanes, such as:

The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

1-chloro-1,1,2-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF3I/c3-2(5,6)1(4)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGRFUEHPBOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956813
Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-26-7
Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-1,1,2-trifluoro-2-iodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-iodo-1,1,2-trifluoroethane
Reactant of Route 2
1-Chloro-2-iodo-1,1,2-trifluoroethane
Reactant of Route 3
1-Chloro-2-iodo-1,1,2-trifluoroethane
Reactant of Route 4
1-Chloro-2-iodo-1,1,2-trifluoroethane
Customer
Q & A

Q1: What happens to 1-chloro-2-iodo-1,1,2-trifluoroethane when exposed to UV light at 267 nm?

A1: When exposed to UV light at 267 nm, this compound undergoes photodissociation, primarily breaking the C-I bond. This process yields both ground state I(2P3/2) and excited state I(2P1/2) atoms. The study found a high quantum yield (>0.9) for the excited state I(2P1/2) at this wavelength []. Furthermore, analysis of the kinetic energy release suggests significant internal energy deposition in the resulting CF2ClCHF• radical, leading to secondary C-Cl bond rupture in many cases [].

Q2: How does the orientation of the this compound molecule influence its photodissociation at 267 nm?

A2: The research utilized a hexapole-oriented molecular beam, revealing that the transition dipole moment during photoabsorption at 267 nm is nearly parallel to the C-I bond axis, positioned at 90° ± 15° to the molecular dipole moment []. This specific orientation plays a significant role in determining the photodissociation dynamics and the subsequent branching ratios of the different product channels.

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